2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

Chiral Synthesis Peptide Chemistry Enantiomeric Purity

Choose CAS 209525-73-5 for cost-effective, racemic Boc-DL-Phg(4-Cl)-OH in peptide library synthesis. This Boc-protected amino acid enables rapid parallel synthesis under standard SPPS acidic deprotection, unlike enantiopure analogs. Ideal for initial biological screening when chiral purity is non-essential. Request batch-specific COA with HPLC purity ≥97.0% for regulated development workflows.

Molecular Formula C13H16ClNO4
Molecular Weight 285.72 g/mol
CAS No. 209525-73-5
Cat. No. B1271389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
CAS209525-73-5
Molecular FormulaC13H16ClNO4
Molecular Weight285.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O
InChIInChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
InChIKeyZZONJNNLTAGSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5): Procurement and Differentiation Guide for Peptide and Pharmaceutical Intermediates


2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known as N-Boc-2-(4'-chlorophenyl)-DL-glycine or Boc-DL-Phg(4-Cl)-OH, is a Boc-protected amino acid derivative with the molecular formula C₁₃H₁₆ClNO₄ and a molecular weight of 285.72 g/mol . It is a white to off-white crystalline powder that serves as a key building block in peptide synthesis and pharmaceutical research . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-chlorophenyl substituent on the α-carbon, providing a balance of stability and reactivity suitable for multi-step organic syntheses .

Why Generic Substitution of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5) Fails: A Comparator-Based Rationale for Selection


The selection of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5) over close analogs or alternatives is not arbitrary; it is dictated by specific, quantifiable differences in stereochemical identity, protecting group strategy, and physicochemical properties that directly impact synthetic utility and final product quality. While compounds like (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 53994-85-7) share the same core structure, their differing stereochemistry leads to distinct chiral outcomes in asymmetric syntheses . Similarly, substituting the Boc protecting group with Fmoc (as in Fmoc-Phg(4-Cl)-OH) or using the unprotected amino acid (±)-4-chlorophenylglycine fundamentally alters the reaction conditions, deprotection protocols, and compatibility with existing synthetic routes [1]. Generic substitution without considering these quantitative differences risks introducing racemic mixtures, requiring incompatible deprotection steps, or altering solubility profiles, ultimately compromising yield, purity, and downstream process efficiency .

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5): Quantitative Evidence for Differentiated Procurement


Stereochemical Differentiation: DL Racemate vs. (R)-Enantiomer in Asymmetric Synthesis

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5) is a racemic mixture (DL) of Boc-protected 4-chlorophenylglycine. In contrast, (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 53994-85-7) is the single (R)-enantiomer. This stereochemical difference is quantifiable and critical: the DL mixture is suitable for non-stereoselective syntheses or as a starting material for resolution, while the (R)-enantiomer is essential for producing chirally pure peptides or pharmaceuticals . The choice between the two is determined by the required enantiomeric excess (ee) of the final product, with the (R)-enantiomer providing >95% ee (as per supplier specification) versus the racemic mixture which yields 0% ee .

Chiral Synthesis Peptide Chemistry Enantiomeric Purity

Protecting Group Strategy: Boc vs. Fmoc in Solid-Phase Peptide Synthesis

The target compound utilizes a tert-butoxycarbonyl (Boc) protecting group, which is removed under acidic conditions (e.g., TFA). This contrasts with Fmoc-Phg(4-Cl)-OH, which uses a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group removed with piperidine . The choice of protecting group dictates the entire synthetic strategy: Boc chemistry is preferred for 'difficult sequences' and is compatible with HF cleavage, while Fmoc chemistry offers milder deprotection conditions suitable for acid-sensitive peptides [1]. Quantitatively, the deprotection conditions differ significantly: Boc requires strong acid (e.g., 95% TFA), whereas Fmoc uses mild base (20% piperidine in DMF) [2].

Solid-Phase Peptide Synthesis Protecting Group Chemistry SPPS

Purity and Traceability: Batch-Specific COA vs. Generic Specifications

Commercial suppliers of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5) provide batch-specific Certificates of Analysis (COA) detailing purity, typically specified as ≥97.0% by HPLC . This level of documentation ensures traceability and compliance for pharmaceutical intermediate applications. In contrast, generic or unprotected analogs like (±)-4-chlorophenylglycine may be offered with lower purity thresholds (e.g., ≥98.0% by TLC) and less rigorous documentation . The quantitative difference in analytical rigor—HPLC vs. TLC—provides greater assurance of purity and impurity profile for the target compound, which is critical for regulatory submissions and reproducible synthesis .

Quality Control Certificate of Analysis Pharmaceutical Intermediates

Physicochemical Properties: Predicted pKa and Stability Profile

The predicted acid dissociation constant (pKa) for 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is 3.38 ± 0.10 . This value is consistent with the carboxylic acid moiety of a Boc-protected amino acid and is distinct from the pKa of the unprotected amino acid (±)-4-chlorophenylglycine, which is expected to be higher due to the presence of a free amino group . The Boc protecting group also contributes to the compound's stability: it is generally stable under standard laboratory conditions but sensitive to strong acids and bases, requiring storage in a dry environment at room temperature .

pKa Prediction Solubility Stability

Optimal Research and Industrial Application Scenarios for 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5) Based on Differentiated Evidence


Racemic Peptide Library Synthesis for Initial Structure-Activity Relationship (SAR) Studies

When the primary objective is to generate a diverse library of peptide analogs for initial biological screening without the need for enantiomerically pure compounds, the racemic nature of 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5) provides a cost-effective and synthetically efficient building block . Its Boc protection ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for rapid parallel synthesis of analogs containing the 4-chlorophenylglycine moiety . This scenario is distinct from situations requiring chiral purity, where the (R)-enantiomer (CAS 53994-85-7) would be necessary .

Boc-Strategy Solid-Phase Peptide Synthesis of Acid-Stable Peptides

For the synthesis of peptides that are stable to acidic conditions and where the final deprotection and cleavage from the resin is performed using strong acids like HF or TFA, 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is the optimal choice . Its Boc protecting group is specifically designed for this chemistry, and the compound's stability under standard SPPS conditions ensures high coupling efficiency . This application scenario is supported by the compound's classification as a reagent for 'Boc solid-phase peptide synthesis' and is in direct contrast to Fmoc-based strategies, which require milder, base-labile conditions [1].

Pharmaceutical Intermediate Production Requiring Batch Traceability and High Purity

In regulated environments such as pharmaceutical intermediate manufacturing, the availability of batch-specific Certificates of Analysis (COA) with HPLC purity data (≥97.0%) for 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 209525-73-5) ensures traceability and compliance . This level of documentation and purity is essential for process validation and regulatory submissions, distinguishing the target compound from generic, less rigorously characterized alternatives like (±)-4-chlorophenylglycine . The compound's role as a key intermediate in the synthesis of β-amino acids and bioactive molecules further underscores its industrial relevance .

Synthesis of β-Amino Acids and Bioactive Organic Molecules via Solution-Phase Chemistry

2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid serves as an important starting material for the synthesis of β-amino acids and other biologically active organic molecules . Its Boc protecting group allows for selective manipulation in solution-phase synthesis, and its solubility in common organic solvents such as methanol, DMSO, and dichloromethane facilitates diverse reaction conditions . This application is supported by its classification as a 'common organic synthesis intermediate' used in the preparation of drugs and functional materials .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.